1-(2-Amino-5-(benzylthio)phenyl)ethan-1-one
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Overview
Description
1-[2-amino-5-(benzylsulfanyl)phenyl]ethan-1-one is an organic compound characterized by the presence of an amino group, a benzylsulfanyl group, and a phenyl ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-amino-5-(benzylsulfanyl)phenyl]ethan-1-one typically involves the reaction of 2-amino-5-(benzylsulfanyl)benzaldehyde with an appropriate reagent to introduce the ethanone group. Common reagents used in this synthesis include acetic anhydride and catalysts such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[2-amino-5-(benzylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-amino-5-(benzylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-amino-5-(benzylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and benzylsulfanyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-amino-5-(benzylsulfanyl)benzamide
- 1-[2-amino-5-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one
- Indole derivatives
Comparison: 1-[2-amino-5-(benzylsulfanyl)phenyl]ethan-1-one is unique due to the presence of both an amino group and a benzylsulfanyl group on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Biological Activity
1-(2-Amino-5-(benzylthio)phenyl)ethan-1-one, a compound of interest in medicinal chemistry, has exhibited notable biological activities, particularly in the realms of anticancer and antibacterial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzylthio group attached to a phenyl ring with an amino substituent, which is critical for its biological properties. The presence of sulfur and nitrogen atoms in its structure is believed to play a significant role in its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and A549 (lung cancer). For instance, it was reported that the compound induced apoptosis in HepG2 cells, leading to an increase in the sub-G1 population indicative of cell death .
- Mechanism of Action : The induction of apoptosis was linked to the activation of mitochondrial pathways. Gene expression analysis revealed that treatment with the compound increased pro-apoptotic factors (e.g., Bax) while decreasing anti-apoptotic factors (e.g., Bcl-2), thereby promoting cell death through the intrinsic apoptotic pathway .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HepG2 | 35.58 | Apoptosis via mitochondrial pathway |
HeLa | 10.28 | Induction of cell cycle arrest |
A549 | 15.00 | Increased ROS production |
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Its derivatives have shown effectiveness against Gram-positive bacteria, with some compounds exhibiting potency comparable to standard antibiotics such as vancomycin .
Table 2: Antibacterial Activity Against Gram-Positive Bacteria
Compound | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
This compound | 4 |
Vancomycin | 1 |
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and their derivatives:
- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives containing similar benzylthio moieties were synthesized and evaluated for their anticancer properties. The most active derivative showed an IC50 value significantly lower than that of doxorubicin against HepG2 cells, indicating enhanced potency .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the phenyl ring and the presence of electron-donating groups can enhance biological activity. For example, compounds with additional hydroxyl or methoxy groups exhibited improved cytotoxicity .
Properties
Molecular Formula |
C15H15NOS |
---|---|
Molecular Weight |
257.4 g/mol |
IUPAC Name |
1-(2-amino-5-benzylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C15H15NOS/c1-11(17)14-9-13(7-8-15(14)16)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3 |
InChI Key |
WMGRWPDCBLGVJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)SCC2=CC=CC=C2)N |
Origin of Product |
United States |
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